molecular formula C27H27NO5 B11591165 7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11591165
M. Wt: 445.5 g/mol
InChI Key: MLEWXIAVOOIRRT-UHFFFAOYSA-N
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Description

This compound features a fascinating molecular structure, combining a quinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, serves as a versatile pharmacophore in various biologically active molecules. It has been found in both natural products and synthetic compounds, playing a crucial role in their bioactivity .

Preparation Methods

Synthesis Routes:: The synthetic routes to this compound involve several steps. One common approach is the condensation of appropriate precursors, followed by cyclization to form the quinoline ring system. The TMP group is introduced during the synthetic process.

Reaction Conditions::
  • Cyclization: The formation of the quinoline ring typically occurs under acidic conditions.
  • TMP Group Introduction: Etherification reactions using methoxy-substituted reagents lead to the incorporation of the TMP group.

Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to yield the desired compound.

Chemical Reactions Analysis

Reactions Undergone::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its bioactivity.

    Reduction: Reduction reactions can modify the TMP group or other functional moieties.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Cyclization: Acidic catalysts (e.g., sulfuric acid, Lewis acids).

    TMP Group Introduction: Methoxy-substituted reagents (e.g., methanol, dimethoxymethane).

Major Products:: The primary product is the target compound itself, with the TMP group intact.

Scientific Research Applications

This compound has diverse applications across biomedical fields:

    Anti-Cancer Effects: It inhibits tubulin, heat shock protein 90 (Hsp90), and other targets, showing promise against cancer cells.

    Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Activity: Potential against viruses like HIV, hepatitis C, and influenza.

    Anti-Parasitic Potential: Active against Leishmania, Malaria, and Trypanosoma.

    Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, the TMP group’s presence sets this compound apart. Its unique combination of the quinoline core and TMP pharmacophore contributes to its distinct properties.

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C27H27NO5/c1-27(2)12-17-22(18(29)13-27)21(14-10-19(31-3)26(33-5)20(11-14)32-4)23-24(28-17)15-8-6-7-9-16(15)25(23)30/h6-11,21,28H,12-13H2,1-5H3

InChI Key

MLEWXIAVOOIRRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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